9H-Carbazol-3-amine, N,N'-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-
Description
The compound 9H-Carbazol-3-amine, N,N'-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl- (hereafter referred to as Compound A) is a carbazole derivative featuring:
- A 9H-carbazol-3-amine core with ethyl substituents at the 9-position.
- A tetrachlorocyclohexadienylidene bridge linking two carbazole units via amine groups.
This structure combines the aromatic electron-rich carbazole system with a highly chlorinated, planar bridge, which may enhance its electronic properties and stability.
Properties
CAS No. |
63870-33-7 |
|---|---|
Molecular Formula |
C34H24Cl4N4 |
Molecular Weight |
630.4 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-1-N,4-N-bis(9-ethylcarbazol-3-yl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C34H24Cl4N4/c1-3-41-25-11-7-5-9-21(25)23-17-19(13-15-27(23)41)39-33-29(35)31(37)34(32(38)30(33)36)40-20-14-16-28-24(18-20)22-10-6-8-12-26(22)42(28)4-2/h5-18H,3-4H2,1-2H3 |
InChI Key |
JLANNKKWKSPTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N=C3C(=C(C(=NC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C(=C3Cl)Cl)Cl)Cl)C7=CC=CC=C71 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-amine, N,N’-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-] typically involves the reaction of 3-amino-9-ethylcarbazole with tetrachlorocyclohexadiene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced amine compounds .
Scientific Research Applications
Basic Information
- Molecular Formula : C34H24Cl4N4
- Molecular Weight : 630.39 g/mol
- CAS Number : 63870-33-7
Structural Characteristics
The compound features a carbazole moiety linked to a tetrachloro-cyclohexadiene unit. This unique structure contributes to its chemical reactivity and interaction with biological systems.
Analytical Chemistry
Separation Techniques
One of the key applications of this compound is in the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and the analysis of pharmacokinetics in drug development .
Material Science
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, 9H-Carbazol-3-amine derivatives are explored as potential materials for OLEDs. The presence of electron-rich carbazole units enhances charge transport properties, making them suitable for use in light-emitting devices. Research indicates that compounds with similar structures exhibit improved efficiency and stability in OLED applications .
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of carbazole compounds possess significant anticancer properties. For instance, research has shown that certain modifications to the carbazole structure can enhance cytotoxicity against various cancer cell lines. The tetrachloro-cyclohexadiene moiety may contribute to this bioactivity by altering how the compound interacts with cellular targets .
Photovoltaic Cells
Solar Energy Applications
The compound's ability to absorb light and facilitate charge separation makes it a candidate for use in organic photovoltaic cells. Research into similar compounds has demonstrated that they can improve the efficiency of solar energy conversion processes .
Case Study 1: HPLC Analysis
In a study published in 2018, researchers employed a reverse-phase HPLC method to analyze the separation efficiency of 9H-Carbazol-3-amine derivatives. The study highlighted the scalability of the method for preparative separations and its applicability in pharmacokinetic studies, demonstrating effective isolation of target compounds from complex mixtures .
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of carbazole derivatives indicated that modifications to the structure could lead to enhanced activity against specific cancer types. The study provided insights into how structural variations influence biological activity, paving the way for further development of novel therapeutic agents based on this scaffold .
Mechanism of Action
The mechanism of action of 9H-Carbazol-3-amine, N,N’-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-] involves its interaction with specific molecular targets. The compound can bind to various proteins and enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Core Structural Differences
Electronic and Crystallographic Properties
- Compound A: The tetrachloro bridge likely enhances electron-withdrawing effects, reducing HOMO-LUMO gaps compared to non-chlorinated analogs. Crystallographic data from related carbazoles () suggests planar fused-ring systems with dihedral angles <15° between aromatic planes. Compound A’s Cl₄ bridge may enforce rigidity, affecting crystal packing and solubility .
- 9-Ethylcarbazol-3-amine : Exhibits a McGowan volume of 169.7 ml/mol and moderate lipophilicity (logP = 3.397), favoring membrane permeability .
- Oxadiazole Derivatives : Polar oxadiazole rings improve aqueous solubility but reduce logP compared to Compound A. Their antimicrobial activity () correlates with balanced hydrophobicity .
Biological Activity
9H-Carbazol-3-amine derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and antimicrobial properties. The specific compound 9H-Carbazol-3-amine, N,N'-(2,3,5,6-tetrachloro-2,5-cyclohexadiene-1,4-diylidene)bis[9-ethyl-] is particularly noteworthy for its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps that include the alkylation of carbazole derivatives and subsequent reactions with various reagents to introduce the tetrachloro-cyclohexadiene moiety. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Antiviral Activity
Recent studies have demonstrated that 9H-Carbazol-3-amine derivatives exhibit significant antiviral activity against SARS-CoV-2. Molecular docking studies revealed strong binding affinities with key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, compounds derived from this structure showed binding energies ranging from -6.43 to -8.10 kcal/mol against these targets .
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| 9e | Mpro | -8.83 |
| 9h | RdRp | -7.62 |
| 9j | RdRp | -8.10 |
Antitumor Activity
Carbazole derivatives are known for their antitumor properties. The compound has been evaluated for cytotoxic effects against various cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Activity
In addition to its antiviral and antitumor properties, the compound exhibits antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Pharmacokinetic Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of 9H-Carbazol-3-amine derivatives indicates favorable pharmacokinetic profiles. The compounds demonstrate good blood-brain barrier permeability and low toxicity levels in preliminary assessments .
| Property | Result |
|---|---|
| Blood-Brain Barrier | BBB+ |
| Plasma Protein Binding | Optimal Values |
| CYP Inhibition | Minimal |
Case Studies
- SARS-CoV-2 Inhibition : A study conducted on synthesized carbazole derivatives showed that several compounds effectively inhibited SARS-CoV-2 replication in vitro. The most potent compounds were identified as potential candidates for further development as antiviral agents .
- Cytotoxicity Assessment : In a comparative study of various carbazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the target compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this carbazole derivative?
- Methodological Answer : Multi-step synthesis is typically required, involving reflux conditions with organic bases (e.g., triethylamine) and chlorinated solvents (e.g., methylene dichloride). Key intermediates, such as carbazole-amine derivatives, are synthesized via condensation reactions. Purification via column chromatography and characterization using , , and LC-MS are critical for confirming structural integrity . Intermediate isolation steps, such as separating unreacted amines, may enhance yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming proton and carbon environments, particularly for distinguishing aromatic protons in the carbazole core. Single-crystal X-ray diffraction (using SHELX programs) resolves structural ambiguities, such as dihedral angles between the carbazole and tetrachlorocyclohexadiene moieties . High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis and fluorescence spectroscopy assess optoelectronic properties .
Q. What are the key physical-chemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer : The Crippen and McGowan methods predict logP (~3.4) and molar volume (~169.7 mL/mol), indicating moderate hydrophobicity. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher than in water due to the aromatic and halogenated groups. Experimental validation via shake-flask methods or HPLC solubility assays is recommended .
Advanced Research Questions
Q. How can researchers design experiments to study the environmental fate of this halogenated carbazole derivative?
- Methodological Answer : Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which evaluate abiotic/biotic degradation, bioaccumulation, and ecotoxicology. Use HPLC-MS to monitor degradation products in soil/water systems. Ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition tests) assess impacts at organismal and ecosystem levels .
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
- Methodological Answer : Structural refinement may face challenges due to disorder in the tetrachlorocyclohexadiene moiety or twinning. SHELXL’s robust refinement algorithms and twin-law identification tools (e.g., BASF parameter optimization) mitigate these issues. High-resolution data (<1.0 Å) and low-temperature measurements improve electron density maps .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity or photophysical behavior?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic transitions (e.g., HOMO-LUMO gaps) to explain optoelectronic properties. For reaction mechanisms, employ Molecular Dynamics (MD) simulations to track intermediate formation. Link findings to conceptual frameworks like frontier molecular orbital theory .
Q. How should researchers resolve contradictions in spectral or crystallographic data?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For crystallographic discrepancies, re-examine data collection parameters (e.g., radiation damage, crystal quality) and apply alternative refinement strategies in SHELXL, such as constraints for disordered atoms .
Q. What strategies optimize enzymatic or catalytic pathways for functionalizing this carbazole derivative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
